1-(2-甲酰苯基)哌啶-4-羧酸乙酯

描述

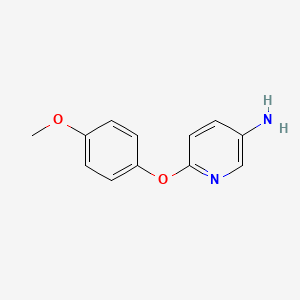

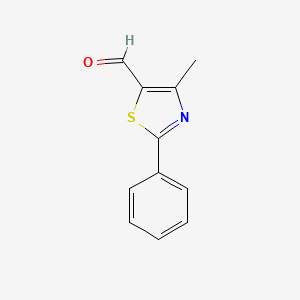

Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The specific structure of ethyl 1-(2-formylphenyl)piperidine-4-carboxylate suggests it is a piperidine derivative with a formyl group attached to the phenyl ring and an ethyl ester group at the 4-position of the piperidine ring.

Synthesis Analysis

The synthesis of related piperidine compounds has been reported in various studies. For instance, the synthesis of tritium-labeled piperidinecarboxylic acid derivatives was achieved through a two-step process involving esterification and subsequent hydrolysis . Another study reported the synthesis of a piperidine derivative by reacting benzaldehyde, aniline, and ethylacetoacetate in the presence of a proline–Fe(III) complex . Additionally, ethyl 4-piperidinecarboxylate was synthesized from isonicotinic acid through esterification and hydrogenation, indicating the versatility of synthetic approaches for piperidine derivatives .

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied using X-ray diffraction. For example, the crystal structure of a related compound, ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, was determined to crystallize in the triclinic space group with a flat boat conformation for the tetrahydropyridine ring . Similarly, substituted pyridinecarboxylates have been found to crystallize in various space groups with the piperidine ring adopting a distorted chair configuration .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be inferred from their functional groups. The formyl group on the phenyl ring is reactive and can participate in various organic reactions, such as nucleophilic addition or condensation reactions. The ester group can undergo hydrolysis, transesterification, or reduction reactions. The studies provided do not detail specific reactions for ethyl 1-(2-formylphenyl)piperidine-4-carboxylate, but the reported syntheses and characterizations of similar compounds suggest a range of possible chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on their substitution patterns. For instance, the presence of a formyl group can influence the compound's polarity and reactivity. The ester group can affect the compound's solubility in organic solvents. The crystal structures of related compounds reveal the presence of hydrogen bonding, which can impact the compound's melting point and solubility . The thermal stability of such compounds can be assessed through thermogravimetric analysis, as reported for a cyclohexadiene derivative .

科学研究应用

抗癌潜力1-(2-甲酰苯基)哌啶-4-羧酸乙酯作为一种前体,用于合成带有 4-哌啶基-1,3,4-恶二唑的丙酰胺衍生物,该衍生物作为抗癌剂已显示出有希望的结果。在研究中合成的衍生物对各种癌细胞系表现出显着的抗癌活性,突出了它们在癌症治疗中作为治疗剂的潜力。需要进一步的体内研究来确定它们的治疗效果 (Rehman 等人,2018 年)。

抗菌和抗真菌活性涉及 3-氨基-2-苯并呋喃羧酸乙酯与苯基异氰酸酯缩合的研究,然后与哌啶反应,导致合成筛选其抗菌和抗真菌活性的化合物。这表明 1-(2-甲酰苯基)哌啶-4-羧酸乙酯衍生物在对抗微生物感染方面具有潜在应用 (Bodke & Sangapure,2003 年)。

神经系统疾病的酶抑制对 1-(2-甲酰苯基)哌啶-4-羧酸乙酯衍生物抑制与神经系统疾病相关的特定酶的能力进行了研究。N'-(芳基/烷基磺酰基)-1-(苯磺酰基)哌啶-4-碳酰肼衍生物的合成和评价显示出有希望的乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 酶抑制活性。这些发现表明在治疗与胆碱酯酶功能障碍相关的疾病(如阿尔茨海默病)中具有潜在应用 (Khalid、Rehman 和 Abbasi,2014 年)。

抗结核活性噻唑-氨基哌啶杂化类似物的开发,包括 1-(2-甲酰苯基)哌啶-4-羧酸乙酯衍生物,显示出显着的抗结核活性。这些化合物以显着的功效抑制了结核分枝杆菌,为结核病治疗提供了潜在的新途径 (Jeankumar 等人,2013 年)。

神经影像放射性配体的合成为了在体内可视化 GABA 能神经传递,1-(2-甲酰苯基)哌啶-4-羧酸乙酯的衍生物被用于合成新的 ^18F-氟标记 GABA 转运体配体。这项工作代表了开发诊断和研究与 GABA 能功能障碍相关的神经系统疾病(如癫痫、亨廷顿舞蹈病和帕金森综合征)的工具的重要一步 (Schirrmacher 等人,2001 年)。

安全和危害

Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate is classified under GHS07. It is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area5.

未来方向

The future directions for Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate are not readily available in the searched resources. However, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry4.

Please note that this information is based on the available resources and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and resources.

属性

IUPAC Name |

ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-19-15(18)12-7-9-16(10-8-12)14-6-4-3-5-13(14)11-17/h3-6,11-12H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGFKYRHCMLPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383974 | |

| Record name | ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | |

CAS RN |

259683-56-2 | |

| Record name | ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1351177.png)

![1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one](/img/structure/B1351185.png)

![N1-[3-(Methylthio)phenyl]-2-chloroacetamide](/img/structure/B1351190.png)